ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-2-phenyl-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICNVQVMFXDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazones with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Phenyl-substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate with structurally related analogs:
Structural and Substituent Variations
Physicochemical Properties
- Melting Points: Compound 3a (): 133–135°C Compound 3d (4-fluorophenyl analog): 181–183°C Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate: No explicit data, but related esters (e.g., 3a) suggest higher melting points for cyano derivatives compared to oxo analogs due to stronger dipole interactions .
- Compound 3a (): 68% yield via EDCI/HOBt coupling . Ethyl 5-[(tert-butyldimethylsilyl)oxy]-1-(4-methoxyphenyl) analog (): 59% yield using Rh(II) catalysis .
Key Functional Group Impact
- Cyano (CN) vs.
- Aryl Substituents : Phenyl vs. 4-fluorophenyl (d) influences lipophilicity and bioavailability. Fluorinated analogs often exhibit improved metabolic stability .
Biological Activity
Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique pyrazole structure, exhibits various biological activities that make it a candidate for drug development. Its molecular formula is with a molecular weight of approximately 243.26 g/mol .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound, including:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially acting as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2 .
- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. .
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research has demonstrated that derivatives of this compound can selectively inhibit nNOS, which may have implications for treating neurodegenerative conditions .
- Anticancer Potential : Preliminary findings suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic conditions. Variations in the synthesis process can lead to derivatives with tailored biological properties.
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Contains an amino group | Potential anti-inflammatory |
| Ethyl 3-cyanoacrylate | Vinyl group present | Polymerization applications |
| Phenylpyrazole derivatives | Varying substitutions on the pyrazole ring | Diverse biological activities |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and how are intermediates characterized? Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, substituted pyrazolones are formed by reacting phenylhydrazine with β-keto esters under reflux in ethanol, followed by cyano-group introduction via nucleophilic substitution. Intermediates are characterized using FT-IR (e.g., C=O stretch at ~1730 cm⁻¹, C≡N at ~2200 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl ester protons at δ 1.2–4.3 ppm) .
Advanced: How can computational methods optimize reaction conditions for regioselective pyrazole formation? Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation, as demonstrated in pyrazole syntheses achieving >90% regioselectivity under computed conditions (e.g., DMF at 80°C with K₂CO₃) .
Structural Characterization
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound? Answer:
- FT-IR : Confirms functional groups (e.g., ester C=O, nitrile C≡N).
- NMR : ¹H NMR resolves diastereotopic protons in the 4,5-dihydro moiety (ABX splitting patterns).
- XRD : Single-crystal X-ray diffraction (using SHELXTL) provides bond lengths/angles (e.g., C5–N1 = 1.32 Å, C4–C5–N2 = 122.6°) and confirms stereochemistry .
Advanced: How are SHELX algorithms applied to resolve crystallographic disorder in pyrazole derivatives? Answer: SHELXL refines disordered moieties (e.g., ethyl groups) using PART and SUMP instructions. For example, anisotropic displacement parameters (ADPs) and twin refinement (TWIN/BASF commands) correct for pseudo-merohedral twinning, as seen in related pyrazole structures .
Data Contradictions
Basic: How can conflicting NMR and XRD data on dihydro-pyrazole conformers be reconciled? Answer: NMR may suggest dynamic equilibria (e.g., chair vs. boat conformers), while XRD captures static solid-state structures. Variable-temperature NMR (VT-NMR) and DFT calculations (e.g., Gaussian) model energy barriers between conformers. For example, ΔG‡ < 50 kJ/mol indicates rapid interconversion at room temperature .
Advanced: What validation metrics (e.g., R-factor, Hirshfeld surfaces) resolve discrepancies in crystallographic models? Answer:
- R₁ < 5% : Ensures model accuracy.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π–π stacking).
- PLATON checks : Detect missed symmetry or solvent-accessible voids .
Pharmacological Profiling
Basic: What in vitro assays assess the bioactivity of this compound? Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR-TK inhibition via ADP-Glo™).
- Antimicrobial activity : MIC determination against Gram+/− bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values) .
Advanced: How does molecular docking predict binding modes to target proteins? Answer: AutoDock Vina or Schrödinger Suite docks the compound into active sites (e.g., COX-2). Parameters:
- Grid box : 20 ų centered on catalytic residues.
- Scoring function : MM-GBSA calculates ΔGbinding.
Docking poses are validated by MD simulations (e.g., RMSD < 2.0 Å over 100 ns) .
Analytical Method Development
Basic: What HPLC conditions separate this compound from synthetic byproducts? Answer:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : 60:40 MeCN/H₂O (0.1% TFA).
- Detection : UV at 254 nm. Retention time ~8.2 min .
Advanced: How does LC-MS/MS quantify trace impurities in stability studies? Answer:
- Ionization : ESI+ (m/z [M+H]⁺ = 259.1).
- MRM transitions : 259.1 → 183.1 (CE 20 V).
- LOQ : 0.1 µg/mL with S/N >10 .
Safety and Handling
Basic: What precautions mitigate risks during lab-scale synthesis? Answer:
- PPE : Nitrile gloves, goggles, and fume hood.
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before incineration .
Advanced: How are ecotoxicological profiles predicted for novel pyrazoles? Answer:
- QSAR models : EPI Suite predicts LC₅₀ (fish) and log Kₒw.
- Read-across : Analog data (e.g., pyrazole EC₅₀ in Daphnia magna) .
Reaction Engineering
Basic: What reactor designs enhance yield in scaled-up pyrazole synthesis? Answer:
- Batch reactor : Jacketed glass reactor with reflux condenser (T = 80°C, stirring 500 rpm).
- Continuous flow : Microreactors reduce reaction time (residence time <10 min) .
Advanced: How do CFD simulations optimize mixing in multiphase reactions? Answer: ANSYS Fluent models turbulent flow (k-ε model) and species transport. Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
